An In-depth Technical Guide to 7-chloro-6-methoxy-5-methyl-1H-indole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-chloro-6-methoxy-5-methyl-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent therapeutics.[1] Its unique electronic properties and synthetic tractability make it a "privileged structure" in drug discovery.[1] This guide provides a comprehensive technical overview of a specific polysubstituted indole, 7-chloro-6-methoxy-5-methyl-1H-indole. Due to the limited availability of direct experimental data for this exact molecule, this document leverages established principles of indole chemistry and data from analogous structures to present a detailed predictive profile of its chemical and physical properties, a plausible synthetic strategy, expected reactivity, and potential applications in drug development.
Core Chemical and Physical Properties
The physicochemical properties of 7-chloro-6-methoxy-5-methyl-1H-indole are dictated by the interplay of the indole core and its substituents: a chloro group, a methoxy group, and a methyl group. These substituents influence the molecule's polarity, lipophilicity, and reactivity. The following table summarizes the predicted core properties.
| Property | Predicted Value/Information | Rationale and Key Considerations |
| Molecular Formula | C₁₀H₁₀ClNO | Based on the chemical structure. |
| Molecular Weight | 195.65 g/mol | Calculated from the molecular formula. |
| CAS Number | Not available | A specific CAS number for this compound was not found in public databases. |
| Appearance | Likely a white to off-white solid | Based on the general appearance of similar indole derivatives. |
| Melting Point | Predicted to be in the range of 100-150 °C | The presence of polar groups (Cl, OCH₃) and the potential for hydrogen bonding will likely result in a higher melting point than unsubstituted indole. |
| Boiling Point | > 300 °C (decomposes) | Indoles generally have high boiling points and tend to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The indole ring is largely nonpolar, but the methoxy and chloro groups add some polarity. Overall, solubility in polar aprotic and protic organic solvents is expected to be good. |
| pKa | ~17 (N-H acidity) | The N-H proton of the indole ring is weakly acidic, similar to pyrrole. The electron-donating methoxy and methyl groups may slightly increase the pKa compared to unsubstituted indole. |
| logP | ~3.0 - 3.5 | The presence of the chloro and methyl groups will increase lipophilicity, while the methoxy group has a more moderate effect. This predicted range suggests good membrane permeability. |
Synthesis and Reactivity
The synthesis of polysubstituted indoles can be achieved through various established methods.[1] For 7-chloro-6-methoxy-5-methyl-1H-indole, a plausible and versatile approach is the Fischer indole synthesis.[2]
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and an aldehyde or ketone.[3]
Caption: Proposed Fischer Indole Synthesis of 7-chloro-6-methoxy-5-methyl-1H-indole.
Causality Behind Experimental Choices:
-
Starting Materials: The choice of 2-chloro-3-methoxy-4-methylphenylhydrazine as the starting hydrazine derivative is crucial as it dictates the substitution pattern on the benzene ring of the final indole product. Acetaldehyde is chosen as the carbonyl component to yield an unsubstituted C2 and C3 on the pyrrole ring.
-
Acid Catalyst: A Brønsted or Lewis acid (e.g., HCl, ZnCl₂, or polyphosphoric acid) is required to catalyze the key[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[5] The choice of acid can influence reaction yields and selectivity.
Predicted Reactivity
The indole nucleus is electron-rich, and the presence of the methoxy and methyl groups at the C6 and C5 positions, respectively, further enhances this electron density.[6] This makes the molecule particularly susceptible to electrophilic aromatic substitution.
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Electrophilic Substitution: The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic attack.[7] The C2 position is the next most reactive site. The electron-donating substituents on the benzene ring will further activate the entire molecule towards electrophiles.
-
N-H Reactivity: The N-H proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
-
Halogenation: The chloro-substituent is generally unreactive towards nucleophilic substitution under standard conditions but can influence the regioselectivity of further electrophilic aromatic substitution reactions.
Spectroscopic and Analytical Characterization
The structural elucidation of 7-chloro-6-methoxy-5-methyl-1H-indole would rely on a combination of spectroscopic techniques.[8]
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A broad singlet for the N-H proton (δ ~8.0-8.5 ppm).- A singlet for the C4-H proton.- A singlet for the C2-H proton.- A singlet for the methoxy protons (δ ~3.8-4.0 ppm).- A singlet for the methyl protons (δ ~2.2-2.5 ppm).- The exact chemical shifts will depend on the solvent used.[9] |
| ¹³C NMR | - Distinct signals for the 10 carbon atoms.- The C3 carbon is expected to be the most upfield of the aromatic carbons due to the high electron density.- The carbons attached to the electronegative chlorine and oxygen atoms will be downfield.- Quaternary carbons will be identifiable by their lack of signal in a DEPT-135 experiment.[10] |
| IR Spectroscopy | - A characteristic N-H stretching vibration around 3400 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 3100-2850 cm⁻¹.- Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.- A C-O stretching vibration for the methoxy group around 1250-1050 cm⁻¹.- A C-Cl stretching vibration in the 800-600 cm⁻¹ region.[11] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 195.- An isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.[12] |
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and analysis of indole derivatives.[4][13]
Objective: To develop a robust isocratic reverse-phase HPLC method for the purity assessment of 7-chloro-6-methoxy-5-methyl-1H-indole.
Methodology:
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The organic modifier percentage may need to be optimized.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of the indole chromophore).[15]
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.
-
Caption: A simplified workflow for the HPLC analysis of 7-chloro-6-methoxy-5-methyl-1H-indole.
Applications in Drug Development
Substituted indoles are a prolific source of therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17] The specific substitution pattern of 7-chloro-6-methoxy-5-methyl-1H-indole suggests several potential avenues for drug discovery.
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[18] The lipophilic nature of this compound could facilitate its entry into cancer cells.
-
Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic antimicrobial and antiviral agents.[19]
-
Kinase Inhibition: The indole scaffold can serve as a template for the design of kinase inhibitors, which are a crucial class of anticancer drugs. The substituents on the indole ring can be modified to achieve selectivity for specific kinases.
Caption: A conceptual pathway for the development of 7-chloro-6-methoxy-5-methyl-1H-indole as a drug candidate.
Conclusion
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